Methyl 3,4-dichloro-4-oxobutanoate
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Overview
Description
Methyl 3,4-dichloro-4-oxobutanoate is an organic compound with the molecular formula C5H6Cl2O3. It is a chlorinated ester that features both ester and ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-4-oxobutanoate can be synthesized through the chlorination of methyl 4-oxobutanoate. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the 3 and 4 positions of the butanoate chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-4-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: The ester group can react with alcohols to form different esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Methyl 3,4-dichloro-4-hydroxybutanoate.
Esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Methyl 3,4-dichloro-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Used in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-4-oxobutanoate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of the chlorine atoms, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-4-oxobutanoate: Similar structure but with only one chlorine atom.
Methyl 4-bromo-4-oxobutanoate: Brominated analog with different reactivity.
Methyl 4-fluoro-4-oxobutanoate: Fluorinated analog with unique properties.
Properties
Molecular Formula |
C5H6Cl2O3 |
---|---|
Molecular Weight |
185.00 g/mol |
IUPAC Name |
methyl 3,4-dichloro-4-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2H2,1H3 |
InChI Key |
QEKOOHCMULGGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)Cl)Cl |
Origin of Product |
United States |
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